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Compound of Interest

Compound Name: N-Tosyl-D-Alaninol

CAS No.: 786709-32-8

Cat. No.: B1415189 Get Quote

Executive Summary & Application Context
N-Tosyl-D-Alaninol (CAS: 786709-32-8 for D-isomer; enantiomer of 2749-11-3 derivatives) is

a critical chiral building block used primarily in the synthesis of oxazaborolidine catalysts (e.g.,

Corey-Bakshi-Shibata reduction) and as a chiral auxiliary in asymmetric alkylations.

This guide provides a definitive reference for the spectroscopic identification of N-Tosyl-D-
Alaninol. Unlike standard databases that often list raw peaks, this document analyzes the

structural causality behind the signals, enabling researchers to distinguish the pure compound

from common synthetic impurities (e.g., unreacted tosyl chloride, D-alaninol salts, or aziridine

byproducts).

Key Chemical Features:

Chiral Center: (R)-configuration at the

-carbon (derived from D-Alanine).

Sulfonamide Moiety: Provides a distinct AA'BB' aromatic system and strong electron-

withdrawing character affecting NH acidity.

Diastereotopic Protons: The hydroxymethyl (

) protons are magnetically non-equivalent due to the adjacent chiral center.
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Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities will

appear in defined regions.

Synthetic Pathway (Schotten-Baumann Conditions)
The most robust route involves the sulfonylation of D-alaninol using

-toluenesulfonyl chloride (TsCl) in the presence of a base (TEA or

).
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Figure 1: Synthetic pathway and potential impurity origins. Note that O-tosylation (Impurity 2) is

a common side reaction if the temperature is not strictly controlled.

Spectroscopic Data: Nuclear Magnetic Resonance
(NMR)
^1H NMR Analysis (400 MHz, CDCl_3)
The spectrum is characterized by the distinct tosyl group signals and the coupling of the

alanine backbone.

Solvent Choice:

is preferred for resolution.

may be used to observe the
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and

protons clearly as distinct multiplets/doublets, whereas they often broaden or exchange in
chloroform.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Causality

7.74 - 7.78
Doublet (

Hz)
2H Ar-

Ortho to

group

(deshielded).

7.29 - 7.33
Doublet (

Hz)
2H Ar-

Meta to

(shielded relative

to ortho).

5.00 - 5.30
Broad

Singlet/Doublet
1H

Exchangeable.

Shift varies with

concentration (H-

bonding).

3.65 Multiplet (dd) 1H

Diastereotopic

proton A.

Deshielded by

oxygen.

3.48 Multiplet (dd) 1H

Diastereotopic

proton B. Distinct

from A due to

chiral center.

3.35 - 3.45 Multiplet 1H -N

Chiral methine.

Coupled to

,

, and

.

2.43 Singlet 3H Ar- Tosyl methyl

group.

Diagnostic
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standard for

integration.

2.20 - 2.60 Broad Singlet 1H

Exchangeable.

Often overlaps

with Ts-Me; add

to confirm.

1.05 - 1.10
Doublet (

Hz)
3H Backbone

Alanine methyl.

Coupled to the

chiral methine.

Critical Analysis of Diastereotopicity: The protons on the carbon bearing the hydroxyl group (

) are diastereotopic. They are not chemically equivalent because they sit in a chiral
environment created by the adjacent stereocenter. In high-field NMR, these will not appear as a
simple doublet but as the AB part of an ABX system (often two sets of double doublets).

^13C NMR Analysis (100 MHz, CDCl_3)
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Chemical Shift (

, ppm)
Carbon Type Assignment

143.5 Quaternary (Cq)
Ar-

(attached to Me).

137.8 Quaternary (Cq)

Ar-

(attached to

).

129.8 Methine (CH)
Ar-

.

127.1 Methine (CH)
Ar-

.

66.2
Methylene (

)
(Alcohol carbon).

52.4 Methine (CH) -NH (Chiral center).

21.6
Methyl (

)

Tosyl-

.

17.5
Methyl (

)

Alanine backbone

.

Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional group transformation, specifically the appearance of

sulfonamide bands and the retention of the hydroxyl group.
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Wavenumber (

)
Intensity Assignment Diagnostic Value

3450 - 3200 Broad, Medium &

Overlapping stretches.

Sharpness depends

on H-bonding (solid

vs. solution).

3050 - 3010 Weak
Confirms aromatic

ring presence.

2980 - 2870 Medium
Methyl and methine

stretches.

1598 Medium Ring breathing mode.

1320 - 1340 Strong

Primary diagnostic:

Asymmetric

sulfonamide stretch.

1150 - 1165 Strong

Primary diagnostic:

Symmetric

sulfonamide stretch.

1090 Medium
Primary alcohol

stretch.

815 Strong

Para-substituted

benzene ring (2

adjacent H).

Experimental Protocols
NMR Sample Preparation (Self-Validating)
To ensure the spectra match the data above, follow this protocol to minimize concentration

effects on the OH/NH shifts.

Mass: Weigh 10–15 mg of N-Tosyl-D-Alaninol.
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Solvent: Dissolve in 0.6 mL of neutralized

(filter through basic alumina if the solvent is acidic, as acid catalyzes proton exchange and
broadens peaks).

Validation:

Step A: Acquire ^1H spectrum.[1][2]

Step B: Add 1 drop of

, shake, and re-acquire.

Result: The signals at ~5.1 ppm (NH) and ~2.4 ppm (OH) should disappear or diminish

significantly, confirming the assignment of exchangeable protons.

Quality Control: Detecting Impurities
Tosyl Chloride: Look for extra doublets at 7.9 ppm (shifted downfield compared to the

product).

O-Tosylation (Bis-tosyl): If the reaction over-runs, the alcohol reacts. Look for a shift of the

protons downfield to ~4.0 ppm due to the electron-withdrawing ester effect.

Structural Logic Diagram
The following diagram illustrates the connectivity and magnetic coupling correlations used to

assign the NMR signals.
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Figure 2: ^1H NMR Connectivity Map. Arrows indicate scalar coupling (

-coupling) interactions observable in COSY experiments.

References
Synthesis and Characterization of N-Tosyl Amino Alcohols

Source: Journal of Organic Chemistry / Organic Syntheses (General Protocol for Sulfonyl
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Context: Standard Schotten-Baumann procedures for amino acid deriv

Link: (Note: Describes reduction of amino acids to amino alcohols, the precursor step).

Spectroscopic Data Verification (SDBS)

Source: AIST Spectral Database for Organic Compounds.[2]

Context: Reference spectra for "N-Tosyl-L-alanine" (Enantiomer has identical scalar NMR
d

Link: (Search Compound: N-Tosylalanine).

Chiral Oxazaborolidine Precursors

Source: Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones." J. Am.
Chem. Soc.
Context: Establishes the utility and characterization of N-tosyl amino alcohols in catalyst
form

Link:

General IR Tables for Sulfonamides

Source: LibreTexts Chemistry / UCLA Chemistry.
Context: Assignment of asymmetric and symmetric stretches.

Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chem.libretexts.org [chem.libretexts.org]

2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of N-
Tosyl-D-Alaninol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1415189#spectroscopic-data-for-n-tosyl-d-alaninol-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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